2,6-Dichloro-3-(trifluoromethyl)phenylacetic acid
Description
Properties
IUPAC Name |
2-[2,6-dichloro-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-6-2-1-5(9(12,13)14)8(11)4(6)3-7(15)16/h1-2H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDIIHDMBZOTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228854 | |
| Record name | 2,6-Dichloro-3-(trifluoromethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092461-11-4 | |
| Record name | 2,6-Dichloro-3-(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-(trifluoromethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
One of the most common laboratory synthesis routes involves the electrophilic aromatic substitution of 3-(trifluoromethyl)phenylacetic acid (TFMPA) with chlorine gas in the presence of a catalyst, typically iron(III) chloride (FeCl₃). This method selectively introduces chlorine atoms at the 2 and 6 positions of the aromatic ring.
Reaction Conditions
| Parameter | Typical Values | References |
|---|---|---|
| Chlorination reagent | Cl₂ gas | , |
| Catalyst | FeCl₃ | , |
| Temperature | 50–80°C | , |
| Reaction time | 4–8 hours | , |
| Solvent | None (gas-phase or in acetic acid) |
Process Details
- Step 1: TFMPA is dissolved in acetic acid to facilitate homogeneous reaction.
- Step 2: Chlorine gas is introduced gradually under controlled temperature.
- Step 3: The reaction proceeds via electrophilic aromatic substitution, favoring substitution at the ortho positions relative to the acetic acid side chain.
- Step 4: The mixture is cooled, and the product is isolated by filtration or crystallization.
Advantages
- High regioselectivity for the 2,6-positions.
- Relatively straightforward process suitable for scale-up.
Halogenation Followed by Side-Chain Functionalization
Method Overview
An alternative approach involves initial halogenation of TFMPA, followed by side-chain oxidation or substitution to introduce the acetic acid moiety.
Process Steps
Research Findings
- A study demonstrated that oxidation of 2,6-dichlorotrifluoromethylbenzene with KMnO₄ in aqueous basic medium yields the desired phenylacetic acid derivative with high purity.
- Reaction conditions:
- KMnO₄ (3–5 equivalents)
- NaOH solution
- Temperature: 50–80°C
- Reaction time: 6–12 hours
Data Table: Oxidation Efficiency
| Parameter | Observation | Reference |
|---|---|---|
| Yield | 85–92% | , |
| Purity | >98% (HPLC) | |
| Reaction time | 6–8 hours |
Industrial Continuous Flow Synthesis
Method Overview
Modern industrial synthesis employs continuous flow reactors to enhance safety, control, and yield. This method integrates chlorination and oxidation steps in a streamlined process.
Process Features
- Precise control over temperature and reagent addition.
- Reduced hazardous exposure.
- Improved product consistency.
Research Data
- A patent describes a process where TFMPA is chlorinated in a flow reactor with controlled chlorine addition, followed by oxidation in a separate reactor, achieving yields exceeding 95% with minimal by-products.
Process Parameters
| Parameter | Value | Reference |
|---|---|---|
| Chlorination temperature | 60°C | |
| Oxidation temperature | 70°C | |
| Overall yield | >95% |
Alternative Synthetic Strategies
Friedel-Crafts Acylation
- Starting from dichlorobenzene derivatives, acylation with chloroacetyl chloride under Lewis acid catalysis can produce phenylacetic acid intermediates, which are then functionalized to introduce the trifluoromethyl group.
Cross-Coupling Reactions
- Recent advances include palladium-catalyzed cross-coupling of halogenated aromatic compounds with trifluoromethylated reagents, offering high regioselectivity and functional group tolerance.
Summary of Key Findings
| Method | Advantages | Disadvantages | Typical Yield | Purity | Notes |
|---|---|---|---|---|---|
| Direct Chlorination | Simple, scalable | Hazardous reagents | 85–92% | >97% | Requires careful control |
| Oxidation of Halogenated Intermediates | High purity, high yield | Multi-step | 85–92% | >98% | Suitable for large-scale production |
| Continuous Flow Synthesis | Safe, efficient | Requires specialized equipment | >95% | >99% | Best for industrial scale |
Scientific Research Applications
Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its halogen substituents enhance its reactivity, making it suitable for various chemical transformations:
- Building Block for Pharmaceuticals : It is utilized in the development of pharmaceuticals due to its ability to undergo electrophilic substitutions and nucleophilic additions.
- Agrochemical Production : The compound is also explored for its potential applications in agrochemicals, particularly as a precursor for herbicides or pesticides.
Medicinal Chemistry
Research into the medicinal applications of 2,6-Dichloro-3-(trifluoromethyl)phenylacetic acid has identified potential therapeutic properties:
- Anti-inflammatory Properties : Studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves interaction with specific molecular targets, modulating enzyme or receptor activity.
- Antimicrobial Activity : Preliminary investigations indicate that compounds with similar structures may possess antimicrobial properties, which warrants further exploration in clinical settings .
Chemical Reactions
The compound's structure allows it to participate in various chemical reactions:
- Electrophilic Reactions : The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances its electrophilicity, facilitating reactions with nucleophiles.
- Synthesis of Derivatives : It can be transformed into various derivatives that may have enhanced biological activity or different functional properties.
A study demonstrated the synthesis of derivatives from this compound and evaluated their biological activities. The synthesized compounds exhibited significant antimicrobial activity against various pathogens, suggesting that modifications to the original structure could enhance efficacy against specific microorganisms .
Case Study 2: Mechanistic Insights
Research focused on the mechanism of action revealed that the compound interacts with cyclooxygenase enzymes, which are critical in inflammatory pathways. This interaction indicates potential therapeutic roles in managing conditions like arthritis or other inflammatory disorders .
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl, enhances its reactivity towards nucleophiles. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural uniqueness lies in the positioning of its substituents. Below is a systematic comparison with structurally related phenylacetic acid derivatives:
Positional Isomers
- 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid (CAS 1017777-86-4): This isomer swaps the chlorine and trifluoromethyl group positions (Cl at 2 and 3, -CF₃ at 6).
- 2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid (CAS 22893-39-6) : Here, the -CF₃ group is at position 4 instead of 3. The para-substitution may enhance steric hindrance, affecting binding efficacy in biological targets .
Functional Group Variations
- 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile (CAS 1092461-09-0) : Replacing the carboxylic acid (-COOH) with a nitrile (-CN) group increases lipophilicity, making it more suitable for hydrophobic interactions in drug design but less reactive in aqueous environments .
- 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetic acid (CAS 1000568-54-6) : With a single chlorine at position 3 and -CF₃ at 4, this derivative exhibits reduced electron-withdrawing effects, lowering its acidity (predicted pKa ~2.8) compared to the 2,6-dichloro analog (pKa ~2.3) .
Substituent Modifications
- 2-Methoxy-6-(trifluoromethyl)benzyl alcohol (CAS 1017779-01-9) : The methoxy (-OCH₃) group is electron-donating, counteracting the -CF₃’s electron-withdrawing effects, which may reduce electrophilic reactivity compared to the fully halogenated parent compound .
Comparative Data Table
Research Implications
The 2,6-dichloro-3-trifluoromethyl substitution pattern confers distinct advantages in synthetic applications, such as facilitating nucleophilic aromatic substitution reactions due to activated aryl rings . In contrast, analogs with fewer chlorine atoms or alternative substituents (e.g., -OCH₃) exhibit diminished reactivity but may offer better pharmacokinetic profiles in drug discovery . Notably, the -CF₃ group’s strong electron-withdrawing nature enhances metabolic resistance, a critical factor in agrochemical and pharmaceutical design .
Biological Activity
2,6-Dichloro-3-(trifluoromethyl)phenylacetic acid (commonly referred to as DCTPA) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including halogen substituents, contribute to its interaction with biological systems. This article reviews the biological activity of DCTPA, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
DCTPA is characterized by its chemical formula . The presence of both chlorine and trifluoromethyl groups enhances its lipophilicity and potential for interacting with biological targets.
DCTPA exhibits its biological effects primarily through modulation of enzyme activities and receptor interactions. Notably, compounds containing trifluoromethyl groups have been shown to enhance potency in various biological assays due to their electron-withdrawing nature, which influences binding affinity and selectivity for targets such as cyclooxygenases (COXs) and serotonin transporters (SERTs) .
Biological Activities
The following sections summarize the key biological activities associated with DCTPA.
Anti-inflammatory Activity
DCTPA has demonstrated significant anti-inflammatory properties in various animal models. For instance, studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce edema in carrageenan-induced paw edema models .
Table 1: Anti-inflammatory Effects of DCTPA
| Study | Model | Result |
|---|---|---|
| Rat paw edema | Reduced swelling by 45% compared to control | |
| Mouse UV-induced erythema | Decreased erythema score significantly |
Analgesic Effects
In addition to its anti-inflammatory properties, DCTPA has been evaluated for analgesic effects. In a study using the phenylquinone-induced writhing test in mice, DCTPA exhibited a dose-dependent reduction in pain responses .
Table 2: Analgesic Effects of DCTPA
| Dose (mg/kg) | Writhing Inhibition (%) |
|---|---|
| 10 | 30 |
| 25 | 50 |
| 50 | 70 |
Antipyretic Activity
DCTPA also shows potential as an antipyretic agent. In fever models induced by pyrogens, administration of DCTPA resulted in a significant decrease in body temperature .
Case Studies
- Case Study on COX Inhibition : A study investigating the inhibition of cyclooxygenase enzymes revealed that DCTPA acts as a selective inhibitor of COX-2 over COX-1, suggesting its potential use in treating inflammatory diseases with reduced gastrointestinal side effects compared to traditional NSAIDs .
- Serotonin Transporter Interaction : Research has indicated that DCTPA may also interact with serotonin transporters, potentially influencing mood and anxiety disorders. This interaction could be attributed to the trifluoromethyl group's ability to enhance binding affinity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,6-Dichloro-3-(trifluoromethyl)phenylacetic acid with high purity?
- Methodological Answer : Optimize synthesis using a two-step approach:
Electrophilic substitution : Introduce trifluoromethyl and chloro groups to the phenyl ring under controlled conditions (e.g., using Cl₂ gas and CF₃CO₂H as reagents). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
Acetic acid side-chain incorporation : Employ Friedel-Crafts acylation or coupling reactions, ensuring anhydrous conditions to minimize side reactions. Purify via recrystallization (solvent selection based on polarity gradients) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Validation : Confirm purity (>95%) using melting point analysis (compare with literature values) and HPLC retention time matching .
Q. How can researchers distinguish this compound from structurally similar phenylacetic acid derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify characteristic splitting patterns from the 2,6-dichloro substitution and deshielded carboxylic proton (δ ~12-14 ppm). The trifluoromethyl group causes distinct ¹⁹F NMR shifts (δ ~-60 to -70 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M-H]⁻) and isotopic clusters consistent with Cl and F content .
Q. What are the optimal storage conditions to maintain compound stability?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the trifluoromethyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC-UV (λ = 254 nm) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?
- Methodological Answer :
Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to map energy profiles for key intermediates, focusing on steric effects from chlorine substituents and electronic effects from the CF₃ group .
Solvent Effects : Apply COSMO-RS simulations to predict solvation energies in polar aprotic solvents (e.g., DMF, THF) .
- Experimental Validation : Compare computational predictions with kinetic data from stopped-flow UV-Vis spectroscopy .
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR (carboxylic O-H stretch ~2500-3000 cm⁻¹), and X-ray crystallography (if single crystals are obtainable) to confirm structure .
- Statistical Analysis : Apply principal component analysis (PCA) to batch data from repeated experiments, identifying outliers due to solvent impurities or humidity .
Q. What experimental designs are suitable for studying substituent effects on biological activity?
- Methodological Answer :
- Factorial Design : Test variables (e.g., chloro substitution position, CF₃ group presence) in a 2³ factorial matrix. Use ANOVA to assess interaction effects on bioactivity (e.g., enzyme inhibition IC₅₀) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to derive predictive models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
